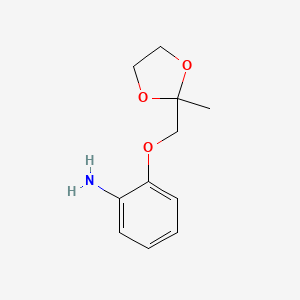

2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline

Beschreibung

2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline is a substituted aniline derivative featuring a methoxy group linked to a 2-methyl-1,3-dioxolane ring at the ortho position of the aromatic amine. The dioxolane moiety acts as a protecting group, enhancing stability and modulating reactivity during synthetic processes. Applications span pharmaceuticals, agrochemicals, and materials science, where its structural flexibility enables use as an intermediate in cross-coupling reactions or bioactive molecule synthesis.

Eigenschaften

CAS-Nummer |

70661-01-7 |

|---|---|

Molekularformel |

C11H15NO3 |

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

2-[(2-methyl-1,3-dioxolan-2-yl)methoxy]aniline |

InChI |

InChI=1S/C11H15NO3/c1-11(14-6-7-15-11)8-13-10-5-3-2-4-9(10)12/h2-5H,6-8,12H2,1H3 |

InChI-Schlüssel |

VRLIBYSRQNTIOC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OCCO1)COC2=CC=CC=C2N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline typically involves the following steps:

-

Formation of the Dioxolane Ring: : The dioxolane ring can be synthesized by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst. For example, 2-methyl-1,3-dioxolane can be prepared by reacting acetaldehyde with ethylene glycol under acidic conditions.

-

Attachment of the Aniline Group: : The next step involves the nucleophilic substitution reaction where the dioxolane derivative reacts with aniline. This can be achieved by using a suitable leaving group on the dioxolane ring, such as a halide or tosylate, and reacting it with aniline in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, can significantly improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

-

Reduction: : Reduction reactions can convert the nitro derivatives back to the aniline form or reduce other functional groups present in the molecule.

-

Substitution: : The aromatic ring of the aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety can yield nitroaniline derivatives, while halogenation can produce halogenated aniline compounds.

Wissenschaftliche Forschungsanwendungen

2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline has several applications in scientific research:

-

Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

-

Biology: : The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features may contribute to binding affinity and specificity towards biological targets.

-

Medicine: : Research into its pharmacological properties could lead to the discovery of new therapeutic agents. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug development.

-

Industry: : In materials science, the compound can be used to synthesize polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring and aniline moiety can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N,N-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)aniline (4.3o)

- Structure: Para-substituted dioxolane ring with a dimethylamino group on the aniline.

- Molecular Formula: C₁₂H₁₇NO₂.

- Molecular Weight : 207.3 g/mol (MS m/z 207 [M⁺]) .

- Synthesis : Prepared via Pd-catalyzed coupling of 4-(2-methyl-1,3-dioxolan-2-yl)phenyl trifluoromethanesulfonate with dimethylamine (Procedure B), yielding 99% after column chromatography .

- Key Features: High synthetic efficiency; electron-donating dimethylamino group enhances nucleophilicity for further functionalization.

4-Bromo-3-(1,3-dioxolan-2-yl)aniline

- Structure : Meta-bromo substituent with a dioxolane ring at the para position.

- Molecular Formula: C₉H₁₀BrNO₂.

- Molecular Weight : 256.1 g/mol.

- Synthesis: Achieved via iron/ammonium chloride reduction of 2-(2-bromo-5-nitrophenyl)-1,3-dioxolane (96% yield). Quantitative deprotection yields 2-bromo-5-(diethylamino)benzaldehyde .

- Key Features : Bromo substituent enables Suzuki-Miyaura cross-coupling; dioxolane acts as a transient protecting group .

(R)-3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline

- Structure : Chiral 2,2-dimethyl-dioxolane with methoxy at the 3-position.

- Molecular Formula: C₁₂H₁₇NO₃.

- Molecular Weight : 223.3 g/mol.

- CAS No.: 1193104-16-3 .

- Key Features : Stereochemical complexity (R-configuration) makes it valuable in enantioselective synthesis; 95% purity ensures reliability in pharmaceutical R&D .

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Structure : Dioxaborolane ring (boron-containing) at the para position.

- Molecular Formula: C₁₄H₂₁BNO₂.

- Synthesis : Pd(dppf)₂Cl₂-catalyzed coupling of 3-methyl-4-boronic acid pinacol ester with aryl halides (96% yield) .

- Key Features : Boronate ester functionality facilitates Suzuki reactions; used in synthesizing kinase inhibitors and heterocyclic scaffolds .

Key Research Findings

Electronic Effects: Methoxy and dimethylamino groups (e.g., 4.3o) increase electron density on the aromatic ring, enhancing electrophilic substitution reactivity . Bromo substituents (e.g., 4-bromo-3-dioxolane aniline) deactivate the ring but enable cross-coupling . Dioxaborolane-containing analogs (e.g., 3-methyl-4-dioxaborolane) exhibit unique reactivity in metal-catalyzed transformations .

Synthetic Efficiency :

- High-yield methods (>95%) are common for dioxolane-protected anilines, leveraging Pd catalysis or reductive amination .

Applications :

Biologische Aktivität

2-((2-Methyl-1,3-dioxolan-2-yl)methoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antiviral, and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound can be classified as an aniline derivative with a dioxolane moiety. This structural feature is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of focus include:

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit notable antibacterial properties. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values of 11.8 ± 4.3 µg/mL against Streptococcus aureus and 34.3 ± 1.2 µg/mL against E. coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5ff | S. aureus | 11.8 ± 4.3 |

| 5ja | E. coli | 34.3 ± 1.2 |

| 5gf | S. aureus | 12.0 ± 4.5 |

Antiviral Activity

The antiviral potential of compounds related to this class has also been explored, particularly against herpesviruses. A study indicated that structural similarities to FDA-approved antiviral drugs suggested potential activity against Kaposi's sarcoma-associated herpesvirus (KSHV) .

Anticancer Activity

Compounds derived from aniline have shown promising anticancer properties. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic effects . In particular, compounds with structural features similar to those of known anticancer agents have been highlighted for their potential efficacy.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

| Doxorubicin | HCT-116 | 3.23 |

Case Studies and Research Findings

Several case studies have provided insight into the biological activity of compounds related to this compound:

- In Vitro Studies : A study conducted on a series of dioxolane derivatives showed that modifications at the aniline nitrogen significantly impacted their antibacterial and anticancer activities . The investigation included structure–activity relationship (SAR) analyses that identified key functional groups responsible for enhanced activity.

- In Vivo Models : The efficacy of selected compounds was validated using Galleria mellonella larvae as an infection model, demonstrating their potential in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.